2-[(E)-{[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]imino}methyl]phenol
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Overview
Description
2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-6-YL]IMINO}METHYL]PHENOL is a Schiff base compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized from the condensation reaction of 2,4-dichloroaniline with salicylaldehyde . Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties.
Preparation Methods
The synthesis of 2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-6-YL]IMINO}METHYL]PHENOL involves the following steps :
Condensation Reaction: A mixture of 10 mmol of salicylaldehyde and 10 mmol of 2,4-dichloroaniline is dissolved in 25 mL of absolute ethanol. A few drops of glacial acetic acid are added as a catalyst. The resulting mixture is refluxed for two hours.
Complexation Reaction: The Schiff base formed is then reacted with metal salts such as copper (II), cobalt (II), and rhodium (III) to form metal complexes.
Chemical Reactions Analysis
2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-6-YL]IMINO}METHYL]PHENOL undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where the chlorine atoms can be replaced by other substituents using appropriate reagents.
Scientific Research Applications
2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-6-YL]IMINO}METHYL]PHENOL has several scientific research applications :
Chemistry: It is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: The compound exhibits significant bioactivity and cytotoxicity, making it useful in biological studies.
Industry: The compound is used in the synthesis of dyes and as an analytical reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-6-YL]IMINO}METHYL]PHENOL involves its interaction with metal ions to form complexes . These complexes can exhibit various biological activities, including antimicrobial and anticancer properties. The compound acts by binding to specific molecular targets and pathways, leading to the desired biological effects.
Comparison with Similar Compounds
2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-6-YL]IMINO}METHYL]PHENOL can be compared with other Schiff bases such as 2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol and 2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol . These compounds share similar structural features but differ in their substituents and metal complexation properties. The unique combination of the benzodiazole and phenol groups in 2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-6-YL]IMINO}METHYL]PHENOL contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H13Cl2N3O |
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Molecular Weight |
382.2 g/mol |
IUPAC Name |
2-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H13Cl2N3O/c21-13-5-7-15(16(22)9-13)20-24-17-8-6-14(10-18(17)25-20)23-11-12-3-1-2-4-19(12)26/h1-11,26H,(H,24,25) |
InChI Key |
UFVXEUKHBVWKPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)N=C(N3)C4=C(C=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
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